(2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID
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Overview
Description
(2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID typically involves multiple steps, including the formation of the isoquinoline core, followed by functionalization and coupling reactions. Common reagents used in these reactions include dimethoxybenzene, amines, and various coupling agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. Research may investigate its efficacy and safety in treating specific diseases or conditions.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its unique properties make it a useful building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID can be compared with other isoquinoline derivatives, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-10(2)15(16(20)21)18-17(22)19-6-5-11-7-13(23-3)14(24-4)8-12(11)9-19/h7-8,10,15H,5-6,9H2,1-4H3,(H,18,22)(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVAOTYHLYYFGA-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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